molecular formula C9H9BO4 B8187744 4-Methyl-5-borono-3H-isobenzofuran-1-one

4-Methyl-5-borono-3H-isobenzofuran-1-one

Cat. No.: B8187744
M. Wt: 191.98 g/mol
InChI Key: KDJAXPATVURIGN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Methyl-5-borono-3H-isobenzofuran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphthalic anhydride.

    Boronation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization .

Chemical Reactions Analysis

4-Methyl-5-borono-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-borono-3H-isobenzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-borono-3H-isobenzofuran-1-one involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific biological context and the enzyme being studied .

Comparison with Similar Compounds

4-Methyl-5-borono-3H-isobenzofuran-1-one can be compared with other boronic acid derivatives such as:

The uniqueness of this compound lies in its combination of the boronic acid group with the isobenzofuranone structure, providing distinct reactivity and applications in various fields.

Properties

IUPAC Name

(4-methyl-1-oxo-3H-2-benzofuran-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-5-7-4-14-9(11)6(7)2-3-8(5)10(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJAXPATVURIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)C(=O)OC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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